1-Phenylethyl 2-chloroacetoacetate

Description

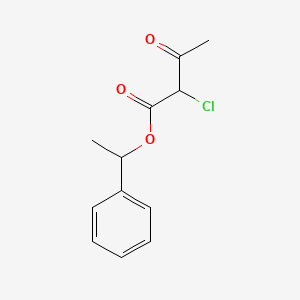

1-Phenylethyl 2-chloroacetoacetate is an ester derivative of 2-chloroacetoacetic acid, featuring a 1-phenylethyl group as the alcohol moiety. The chloro group at the α-position of the acetoacetate backbone enhances reactivity, enabling nucleophilic substitutions critical for constructing heterocycles or amino acids. The 1-phenylethyl group may improve lipophilicity, influencing bioavailability and biological interactions .

Properties

CAS No. |

68683-30-7 |

|---|---|

Molecular Formula |

C12H13ClO3 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

1-phenylethyl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C12H13ClO3/c1-8(14)11(13)12(15)16-9(2)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |

InChI Key |

VEDDRPPPVHQCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

1-Phenylethyl 2-chloroacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with phenylethanol in the presence of a base . The reaction typically occurs under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Phenylethyl 2-chloroacetoacetate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form corresponding acids and alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylethyl 2-chloroacetoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethyl 2-chloroacetoacetate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of Structural Analogs

| Compound Class | Target Microorganisms | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| THTT Derivatives | C. krusei, C. parapsilosis | > Fluconazole | |

| Pyridine Derivatives | S. aureus, E. faecalis | 12–16 |

These findings suggest that this compound, combining the reactive chloro group with the bioactive 1-phenylethyl moiety, could synergistically enhance antimicrobial potency.

Biological Activity

1-Phenylethyl 2-chloroacetoacetate (PCE) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of PCE, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C11H13ClO3

- Molecular Weight : 230.67 g/mol

- IUPAC Name : this compound

PCE exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : PCE has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cellular Pathway Modulation : It interacts with various signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that PCE may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of PCE. For example:

- Study on HepG2 Cells : PCE was tested against human liver cancer cells (HepG2) using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 80 |

| 50 | 55 |

| 100 | 30 |

Anti-inflammatory Effects

PCE has also been studied for its anti-inflammatory properties:

- Animal Model Study : In a rat model of induced inflammation, administration of PCE resulted in reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential use in inflammatory conditions .

Case Studies

- In Vitro Cytotoxicity Study : A series of derivatives based on PCE were synthesized and evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results demonstrated that certain derivatives exhibited enhanced potency compared to PCE itself, highlighting the importance of structural modifications for increased biological activity .

- Mechanistic Insights : A study utilized computational modeling to predict the binding affinity of PCE derivatives to target proteins involved in cancer progression. The findings suggested that specific substitutions on the phenyl ring could enhance binding interactions, thereby increasing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.